alpha-Artemether-d3

Description

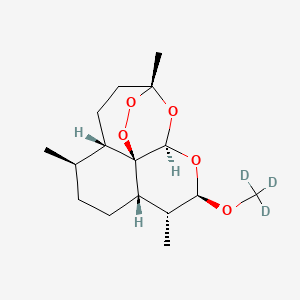

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-LPUWUMSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling of Alpha Artemether D3

Methodologies for Deuterium (B1214612) Incorporation at the C-10 Position of Artemether (B1667619)

The incorporation of deuterium at the C-10 position of artemether creates alpha-Artemether-d3. This involves the etherification of the C-10 hydroxyl group of the precursor molecule using a deuterated reagent.

The primary precursor for the synthesis of this compound is dihydroartemisinin (B1670584) (DHA). google.com DHA is a derivative of artemisinin (B1665778), a sesquiterpene lactone, in which the lactone carbonyl has been reduced to a lactol (a cyclic hemiacetal). google.comnih.gov This reduction creates a reactive hydroxyl group at the C-10 position.

The stereochemistry at the C-10 position is a critical aspect of the synthesis. Dihydroartemisinin exists as a mixture of two anomers, α-DHA and β-DHA, which are in equilibrium in solution. Consequently, the etherification reaction can produce both α-Artemether and β-Artemether. google.com

Achieving stereoselectivity for the alpha isomer is paramount. The ratio of α to β products is influenced by factors such as the choice of catalyst, solvent, and reaction temperature. For instance, early synthetic methods for the non-deuterated compound using boron trifluoride etherate as a catalyst often yielded a mixture of both epimers. google.com Directing the synthesis toward the α-epimer requires optimized conditions that favor its formation over the thermodynamically more stable β-epimer. While many studies focus on maximizing the β-isomer for its primary antimalarial activity, the controlled synthesis of the α-isomer is essential for its use as a specific analytical standard. google.comliverpool.ac.uk

In recent years, principles of green chemistry have been applied to the synthesis of artemisinin derivatives to improve efficiency and reduce environmental impact. Process optimization focuses on using less hazardous reagents and solvents, minimizing waste, and employing recyclable catalysts.

For the etherification step, traditional Lewis acids or strong mineral acids are being replaced with solid acid catalysts. An example is the use of cellulose (B213188) sulfuric acid, which offers advantages such as high efficiency, cost-effectiveness, and recyclability. researchgate.net While some documented green methods have been optimized for β-artemether, the principles are applicable to the synthesis of the α-isomer. researchgate.net Such approaches not only align with environmental goals but can also lead to cleaner reactions with easier purification, which is critical when producing high-purity isotopic standards.

Stereochemical Considerations in this compound Synthesis

Physico-chemical Characterization of this compound for Research Purity and Isotopic Enrichment

To be used as a reliable internal standard in research, this compound must be rigorously characterized to confirm its chemical structure, purity, and the extent of isotopic labeling.

Spectroscopic methods are fundamental to verifying the successful synthesis and deuteration of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a primary tool for confirming the incorporation of the deuterium-labeled methyl group. In a standard ¹H NMR spectrum of unlabeled alpha-Artemether, the protons of the C-10 methoxy (B1213986) group (O-CH₃) would produce a characteristic singlet peak. In the spectrum of this compound, the absence of this signal is a definitive indicator of successful deuteration at this position. lgcstandards.comhmdb.ca Other proton signals of the molecular scaffold should remain consistent with the expected structure of artemether.

Infrared (IR) Spectroscopy : IR spectroscopy can also provide evidence of deuteration. The stretching vibrations of carbon-hydrogen (C-H) bonds in the methoxy group typically appear in the 2850-3000 cm⁻¹ region of the spectrum. In this compound, these peaks would be replaced by carbon-deuterium (C-D) stretching vibrations, which occur at a lower frequency (typically around 2100-2250 cm⁻¹) due to the heavier mass of the deuterium atom.

Mass spectrometry (MS) is the definitive technique for verifying the molecular weight of the labeled compound and quantifying the degree of isotopic enrichment. It is often coupled with liquid chromatography (LC-MS) for analysis. ajtmh.orgnih.govfrontiersin.org

The molecular formula of this compound is C₁₆H₂₃D₃O₅, giving it a molecular weight of approximately 301.39 g/mol . lgcstandards.comchemsrc.com This is in contrast to its non-deuterated counterpart, alpha-Artemether (C₁₆H₂₆O₅), which has a molecular weight of approximately 298.38 g/mol . tlcstandards.com The mass difference of three units directly corresponds to the replacement of three protons with three deuterium atoms.

High-resolution mass spectrometry can provide a precise mass measurement, further confirming the elemental composition. Furthermore, analysis of the mass distribution pattern allows for the calculation of isotopic purity. A high-purity sample of this compound will show a dominant peak for the d3 species, with minimal contributions from d0 (unlabeled), d1, or d2 species. lgcstandards.com

Table 1: Isotopic Purity of this compound This table presents typical mass distribution data for a batch of this compound, confirming its high isotopic enrichment.

| Isotopic Species | Normalized Intensity (%) |

|---|---|

| d0 (unlabeled) | 0.00% |

| d1 | 0.07% |

| d2 | 0.09% |

| d3 | 99.84% |

Data sourced from a Certificate of Analysis for this compound. lgcstandards.com

Table 2: Physico-chemical Properties of this compound vs. alpha-Artemether This table compares the key physical and chemical properties of the deuterated compound with its non-deuterated analogue.

| Property | This compound | alpha-Artemether |

|---|---|---|

| Molecular Formula | C₁₆H₂₃D₃O₅ lgcstandards.com | C₁₆H₂₆O₅ tlcstandards.com |

| Molecular Weight | 301.39 g/mol lgcstandards.comchemsrc.com | 298.38 g/mol tlcstandards.com |

| CAS Number | 93861-34-8 lgcstandards.com | 71939-51-0 tlcstandards.com |

| Appearance | Pale Yellow Solid lgcstandards.com | - |

| Melting Point | 94.0 - 97.0°C lgcstandards.com | - |

Data sourced from chemical analysis certificates and databases. lgcstandards.comchemsrc.comtlcstandards.com

Chromatographic Purity Assessment of Synthesized this compound

The purity assessment of synthesized this compound is a critical quality control step to validate its use as an analytical internal standard. biosynth.com This evaluation encompasses the determination of both its chemical purity (the percentage of the desired compound versus impurities) and its isotopic purity (the extent of deuterium incorporation). High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, though other chromatographic and spectroscopic methods are also employed. scielo.br

Research and compendial methods for the non-labeled Artemether are widely applicable for its deuterated analog. Reversed-phase HPLC is the most frequently reported method for determining the assay of Artemether in various samples. These methods are designed to be selective enough to separate the alpha- and beta-epimers and any other related impurities. scielo.br

A variety of HPLC conditions have been validated for the analysis of Artemether, demonstrating the robustness of the technique. The selection of the mobile phase, column, and detection wavelength is optimized to achieve adequate separation and sensitivity.

Table 1: Examples of Validated HPLC Methods for Artemether Analysis

| Column | Mobile Phase Composition (v/v) | Flow Rate (ml/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Zorbax C18 (150 x 4.6 mm; 5 µm) | Acetonitrile (B52724) : Water (70:30) | 1.0 | 216 | scielo.br |

| Hypersil BDS C18 (250 × 4.6 mm, 5 μ) | Buffer : Acetonitrile (50:50) | Not Specified | 215 | |

| Princeton SPHER ODS5 (250 X 4.0 mm; 5 μ) | Acetonitrile : Water (70:30) | Not Specified | 210 | |

| Waters Symmetry (150 x 3.9 mm, 5 µm) | Phosphate Buffer : Acetonitrile (45:55) | 1.3 | 210 | ukaazpublications.com |

The validation of these analytical methods confirms their suitability for quantitative analysis. For instance, one HPLC method demonstrated excellent linearity (r²=0.9999) and precision, with intra-day and inter-day relative standard deviations (RSD) below 2.0%. scielo.br

Thin-Layer Chromatography (TLC) also serves as a straightforward method for purity assessment. A certificate of analysis for a batch of this compound reported the following TLC conditions:

Stationary Phase: Silica gel (SiO2)

Mobile Phase: Dichloromethane : Methanol (9:1)

Visualization: Potassium permanganate (B83412) (KMnO4)

Result (Rf): 0.75 lgcstandards.com

The results from these chromatographic techniques, combined with other analytical data, provide a comprehensive purity profile.

Table 2: Representative Purity Data for this compound

| Purity Type | Value | Reference |

|---|---|---|

| Chemical Purity | 97% | lgcstandards.com |

| Isotopic Purity (d1-d3 forms) | ≥99% | bioscience.co.uk |

| Isotopic Purity (d3 form) | 99.9% | lgcstandards.com |

Isotopic purity is further detailed using Mass Spectrometry (MS), which quantifies the distribution of molecules with different numbers of deuterium atoms. This analysis confirms the successful incorporation of the deuterium label at the intended position.

Table 3: Isotopic Distribution for a Batch of Synthesized α-Artemether-d3

| Isotopic Species | Normalized Intensity |

|---|---|

| d0 (unlabeled) | 0.00% |

| d1 | 0.07% |

| d2 | 0.09% |

| d3 (fully labeled) | 99.84% |

Data from LGC Standards Certificate of Analysis. lgcstandards.com

Together, these chromatographic and spectrometric assessments provide detailed research findings that verify the identity, chemical purity, and isotopic composition of synthesized this compound, ensuring its quality for use as an analytical standard.

Advanced Analytical Methodologies Utilizing Alpha Artemether D3 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Artemether (B1667619) and Metabolites

The development of robust LC-MS/MS methods is essential for the simultaneous quantification of artemether and its principal active metabolite, dihydroartemisinin (B1670584) (DHA). abcresearchalert.comsemanticscholar.orgresearchgate.net These methods are integral to understanding the drug's behavior in biological systems.

Role of Stable Isotope Labeled Internal Standards (SIL-IS) in Ensuring Analytical Accuracy and Reproducibility

Stable isotope-labeled internal standards (SIL-IS), such as alpha-Artemether-d3, are the preferred choice in quantitative bioanalysis using LC-MS/MS. scispace.comcrimsonpublishers.comnih.gov Their use is founded on the principle that a SIL-IS will exhibit nearly identical chemical and physical properties to the analyte of interest. annlabmed.orgwuxiapptec.com This includes similar extraction recovery, and crucially, co-elution during chromatographic separation.

While SIL-IS are highly effective, it is important to note that deuterium-labeled compounds can sometimes exhibit slight differences in retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". scispace.comannlabmed.orgchromforum.org However, for many applications, the benefits of using a SIL-IS like this compound far outweigh this potential complication. cerilliant.com

Optimization of Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analogues

Achieving optimal chromatographic separation of artemether, its metabolites like dihydroartemisinin, and the deuterated internal standard this compound is critical for accurate quantification. frontiersin.orgnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique. abcresearchalert.comsemanticscholar.orgresearchgate.netnih.gov

Several factors are considered during the optimization of chromatographic conditions:

Column Chemistry: The choice of the stationary phase is crucial. C18 columns are frequently used for the separation of artemisinin (B1665778) derivatives. researchgate.netresearchgate.net Other column types, such as C8 and those with pentafluorophenyl (PFP) phases, have also been successfully utilized. frontiersin.orgnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid or ammonium (B1175870) formate. abcresearchalert.comsemanticscholar.orgresearchgate.netresearchgate.net These additives help to improve peak shape and ionization efficiency in the mass spectrometer. The gradient or isocratic elution profile is carefully adjusted to achieve baseline separation of the analytes from each other and from matrix components. nih.govnih.govresearchgate.net

Flow Rate and Column Temperature: These parameters are optimized to ensure sharp, symmetrical peaks and reproducible retention times. frontiersin.orgconicet.gov.ar

The goal of optimization is to ensure that the analyte and its SIL-IS co-elute as closely as possible, which is essential for effective compensation of matrix effects. annlabmed.org While minor retention time shifts due to the deuterium (B1214612) isotope effect can occur, proper method development can minimize their impact. annlabmed.orgchromforum.org

Mass Spectrometric Detection Parameters and Ion Transition Optimization for this compound and its Metabolites

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for detecting and quantifying artemether, its metabolites, and this compound at low concentrations in biological matrices. nih.govnih.gov

Key aspects of mass spectrometric detection include:

Ionization Source: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for artemisinin compounds. semanticscholar.orgresearchgate.netresearchgate.net ESI is often operated in the positive ion mode. abcresearchalert.comsemanticscholar.orgresearchgate.net

Precursor and Product Ions: In MS/MS, specific precursor ions (parent ions) of the analytes are selected and fragmented to produce characteristic product ions. The transition from the precursor ion to the product ion is monitored in what is known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). semanticscholar.orgnih.gov This highly specific detection method minimizes interference from other compounds in the sample.

Ion Transitions: For artemether, a common precursor ion is the ammonium adduct [M+NH4]+. semanticscholar.org For instance, one reported transition for artemether is m/z 316.3 → m/z 163.1. abcresearchalert.comsemanticscholar.orgresearchgate.net Dihydroartemisinin often shares the same product ion. semanticscholar.org The specific ion transitions for this compound would be adjusted to account for the mass difference due to the deuterium atoms. For example, a reported transition for deuterated artemether is m/z 319.0 → m/z 267.2. researchgate.net The optimization of collision energy is performed to maximize the signal of the desired product ions. semanticscholar.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Artemether (ART) | 316.3 | 163.1 | abcresearchalert.comsemanticscholar.orgresearchgate.net |

| Dihydroartemisinin (DHA) | 302.3 | 163.1 | abcresearchalert.comsemanticscholar.org |

| Deuterated Artemether | 319.0 | 267.2 | researchgate.net |

Matrix Effects and their Mitigation in Complex Biological Research Samples Using this compound

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the analyte of interest. annlabmed.orgcerilliant.comnih.gov This can lead to inaccurate and imprecise quantification. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. annlabmed.orgnih.govnih.gov Because the SIL-IS has nearly identical physicochemical properties to the analyte, it is assumed that it will be affected by the matrix in the same way. annlabmed.orgwuxiapptec.com Therefore, by using the analyte-to-IS response ratio for quantification, the variability caused by matrix effects is effectively compensated for. annlabmed.org

For this compensation to be effective, the analyte and the SIL-IS must co-elute. annlabmed.org If there is a significant chromatographic separation between the two, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results. annlabmed.org While heavily deuterated standards can sometimes show retention time shifts, careful method development can often ensure sufficient co-elution for reliable matrix effect compensation. annlabmed.org

Other strategies to reduce matrix effects include:

Efficient Sample Preparation: Techniques like liquid-liquid extraction or solid-phase extraction can help to remove interfering matrix components before LC-MS/MS analysis. nih.gov

Chromatographic Optimization: Adjusting the chromatographic method to separate the analyte from the regions of significant ion suppression can also be beneficial. annlabmed.org

Application of this compound in Quantitative Analysis of Artemether and Dihydroartemisinin in Preclinical Research Matrices

This compound serves as an indispensable internal standard for the accurate quantification of artemether and its active metabolite, dihydroartemisinin, in various preclinical research settings. abcresearchalert.comscispace.com Its use ensures the reliability of data generated from in vitro and in vivo studies.

Quantification in in vitro Biological Systems (e.g., cell cultures, microsomal preparations)

In vitro systems are crucial for early-stage drug metabolism and efficacy studies. who.int These systems include cell cultures, such as those used for assessing antiparasitic activity, and subcellular fractions like liver microsomes, which are used to study metabolic pathways. who.intliverpool.ac.ukfda.gov

The quantification of artemether and the formation of dihydroartemisinin in these systems provide valuable insights into the drug's mechanism of action and metabolic stability. myskinrecipes.comresearchgate.net The use of this compound as an internal standard in LC-MS/MS methods allows for precise and accurate measurement of the parent drug and its metabolite in these complex biological matrices. caymanchem.com This is essential for determining key parameters such as metabolic rates and inhibitory concentrations.

| In Vitro System | Key Finding | Analytical Implication | Reference |

|---|---|---|---|

| Human and Dog Liver Microsomes | The primary metabolite of artemether is dihydroartemisinin (DHA). | Requires a sensitive and specific method to quantify both artemether and DHA. | fda.gov |

| Rat Liver Microsomes | Pre-treatment with artemisinin can induce its own metabolism. Three of the four metabolites found were also present in human microsomal incubations. | Highlights the importance of studying metabolic pathways across species. | who.int |

| P. falciparum Infected Erythrocytes | DHA is generally more active than artemether and artesunate (B1665782) in vitro. | Accurate quantification is necessary to correlate drug concentration with parasiticidal effect. | who.int |

Quantification in ex vivo Tissue Extracts from Non-Human Animal Models

Alternative Analytical Techniques and Their Suitability with Deuterated Analogues

While LC-MS/MS is the most common technique for the quantification of artemether, other mass spectrometry-based methods are also employed, particularly for specialized applications.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that can be used for the quantification of artemether. Due to the thermal lability of the endoperoxide bridge in artemisinins, GC-MS methods require careful optimization. However, validated GC-MS methods have been successfully developed for the simultaneous determination of artemether and other compounds in pharmaceutical formulations. acanthusresearch.commdpi.com

These methods typically use a capillary column, such as a 5% phenylmethylsiloxane column (e.g., HP-5MS or ZB5), with helium as the carrier gas. scispace.commdpi.com For detection, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific mass fragments characteristic of the analyte and internal standard. scispace.com A key advantage of using this compound as an internal standard in GC-MS is that its fragmentation pattern will be nearly identical to that of artemether, with fragment ions shifted by 3 mass units, allowing for clear differentiation and reliable quantification.

Forced degradation studies using GC-MS have demonstrated that the technique can effectively separate artemether from its degradation products, making it a suitable stability-indicating method. mdpi.comresearchgate.net The linearity for artemether in such methods has been established in ranges suitable for quality control, for example, from 4-40 ng/mL. mdpi.com

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, is an indispensable tool for metabolite identification. nih.gov Instruments like the LTQ-Orbitrap provide high mass accuracy and resolution, enabling the determination of the elemental composition of unknown metabolites from their exact mass. nih.gov

HRMS has been instrumental in elucidating the extensive metabolism of artemether. In one comprehensive study using an LTQ-Orbitrap, a total of 77 phase I metabolites and 12 phase II metabolites of artemether were identified in rat liver microsomal incubates, urine, and bile. nih.gov The primary metabolic pathways identified were hydroxylation, demethylation, dehydrogenation, and deoxy-product formation, followed by glucuronidation. nih.gov

The use of deuterated analogues and hydrogen/deuterium (H/D) exchange experiments further enhances the power of HRMS. By comparing the mass spectra of metabolites generated from the non-labeled drug with those from a deuterated version, the part of the molecule that has been metabolically altered can be pinpointed. Furthermore, online H/D exchange, where the column effluent is mixed with a deuterated mobile phase before entering the mass spectrometer, helps determine the number of exchangeable protons (e.g., in -OH, -NH, -COOH groups) in a metabolite, providing crucial structural information. d-nb.info This technique was used to differentiate between dihydroxylated deoxy-artemether and mono-hydroxylated artemether metabolites.

Metabolic Pathways and Biotransformation Studies of Artemether Using Deuterated Analogues

Secondary Metabolic Pathways of Dihydroartemisinin (B1670584) (DHA) Formation and Further Biotransformation

Following the primary demethylation of artemether (B1667619) to DHA, DHA itself undergoes further metabolism. These secondary pathways are crucial for the detoxification and elimination of the drug from the body.

The principal secondary metabolic pathway for DHA is glucuronidation, a Phase II conjugation reaction. nafdac.gov.ngresearchgate.net In this process, a glucuronic acid moiety is attached to the DHA molecule, making it more water-soluble and facilitating its excretion from the body. uri.edu

Studies have identified specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this reaction. UGT1A9 and UGT2B7 have been shown to be the primary catalysts for the formation of DHA-glucuronide. researchgate.netnih.gov The main metabolite found in human urine is alpha-DHA-beta-glucuronide. nih.gov In contrast to the extensive Phase I metabolism of artemether, CYP-catalyzed oxidation does not appear to play a significant role in the metabolism of DHA itself. researchgate.net

The use of labeled tracers, such as radiolabeled or isotopically labeled compounds like alpha-Artemether-d3, is instrumental in identifying the full spectrum of metabolites, including those that are minor or inactive. nih.gov These techniques allow for the tracking of the drug and its byproducts through the body, even at very low concentrations. researchgate.net

Studies using high-resolution mass spectrometry in combination with online hydrogen/deuterium (B1214612) exchange have successfully identified numerous Phase I metabolites of artemether in rat liver microsomes and urine. nih.gov These include hydroxylated, dehydro, and deoxy products, in addition to the primary metabolite DHA and artemisinin (B1665778). nih.gov These Phase I metabolites can then undergo subsequent Phase II glucuronidation. nih.gov

In animal studies, while unchanged artemether is not typically found in feces and urine due to extensive first-pass metabolism, a variety of metabolites have been detected. nafdac.gov.ngtmda.go.tz The identification of these minor and inactive metabolites provides a more complete picture of the drug's disposition and helps in assessing any potential for the formation of toxic byproducts. juniperpublishers.com

Glucuronidation and other Conjugation Reactions

Induction and Inhibition of Metabolic Enzymes by Artemether and its Derivatives in Preclinical Models

Artemether and its primary active metabolite, dihydroartemisinin (DHA), are known to interact with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. These interactions can involve both the induction (increased production) and inhibition (decreased activity) of these enzymes, which can have significant implications for drug efficacy and potential drug-drug interactions.

Autoinduction Phenomena and Their Mechanistic Basis

A key characteristic of artemisinin and its derivatives is autoinduction, a process where the drug stimulates its own metabolism, leading to decreased plasma concentrations upon repeated administration. nih.gov This phenomenon is primarily attributed to the induction of specific CYP enzymes.

Preclinical studies in rats have demonstrated that pretreatment with artemisinin results in a significant increase in its own biotransformation. Specifically, the maximum rate of metabolism (Vmax) was observed to double, while the Michaelis-Menten constant (Km) decreased threefold, indicating a more efficient metabolic process after repeated exposure. who.int The primary enzyme implicated in this autoinduction is CYP2B6. who.intnih.gov Studies have also suggested a potential role for CYP3A4 in the autoinduction process. asm.org The time-dependent nature of artemether's clearance, with an increasing peak concentration of DHA, further supports the theory of enzymatic autoinduction. asm.org

The mechanism involves the drug binding to nuclear receptors, which in turn activates the transcription of genes encoding for these metabolic enzymes. This leads to an increased quantity of the enzyme, accelerating the metabolism of subsequent doses of the drug. The turnover half-life for this enzyme induction has been estimated to be around 30.4 hours in some models. asm.org

Investigations of Drug-Enzyme Interactions Using Labeled Artemether

The use of isotopically labeled compounds, such as α-Artemether-d3, is instrumental in precisely tracking the metabolic fate of the parent drug and its metabolites. These labeled analogues allow researchers to distinguish between the drug administered and its metabolic products, providing clear insights into enzyme kinetics and metabolic pathways.

In vitro studies using human liver microsomes have been pivotal in identifying the specific CYP isoforms involved in artemether metabolism. These studies have shown that artemether and its derivatives can inhibit several CYP enzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4. tandfonline.comresearchgate.netresearchgate.net Dihydroartemisinin, the main active metabolite, has also been shown to inhibit these enzymes, primarily through a mixed type of inhibition. tandfonline.com

While artemether shows some inhibitory potential, it is also a substrate for these enzymes. The primary metabolic pathway for artemether is demethylation to DHA, a reaction predominantly catalyzed by CYP3A4/5. tmda.go.tzuva.nl CYP2B6 also plays a significant role in its metabolism. nih.govnih.gov The use of deuterated artemether helps in quantifying the rate of formation of deuterated DHA, providing a direct measure of the activity of these enzymes.

Table 1: Effects of Artemisinin and its Derivatives on CYP Enzymes in vitro

| Compound | Affected CYP Isoforms (Inhibition) | Primary Metabolizing Enzymes |

| Artemether | CYP1A2, CYP2B6, CYP2C19, CYP3A4 tandfonline.comresearchgate.netresearchgate.net | CYP3A4/5, CYP2B6 nih.govtmda.go.tzuva.nlnih.gov |

| Dihydroartemisinin (DHA) | CYP1A2, CYP2B6, CYP2C19, CYP3A4 tandfonline.comresearchgate.net | UGT1A9, UGT2B7 (Glucuronidation) nih.gov |

| Artemisinin | CYP1A2, CYP2C19 tandfonline.com | CYP2B6, CYP3A4, CYP2A6 who.int |

| Artesunate (B1665782) | CYP1A2, CYP2B6, CYP2C19, CYP3A4 tandfonline.comresearchgate.net | Esterases who.int |

Comparative Metabolism Studies Across Different Preclinical Species or in vitro Systems

The metabolism of artemether can vary significantly across different species, which is a critical consideration in preclinical drug development. Comparative studies using various animal models and in vitro systems help in understanding these differences and in extrapolating the findings to humans.

In rats, the metabolism of artemether has been extensively studied. Following administration, artemether is rapidly metabolized, with the primary metabolite being DHA. fda.gov Further metabolism in rat liver microsomes leads to the formation of various hydroxylated metabolites, which are then conjugated with glucuronic acid. who.int Studies in rats have identified CYP2A6 and CYP2B6 as major enzymes responsible for the formation of several distinct metabolites. who.int The blood cell affinity in rats follows the order of artemisinin > artemether > DHA. nih.gov

Dogs have also been used as a preclinical model. In beagle dogs, intramuscular administration of artemether resulted in the formation of DHA. fda.gov The metabolic profile in dogs shows both similarities and differences compared to rats and humans, highlighting the importance of using multiple species in preclinical assessments.

In vitro systems, such as human liver microsomes and recombinant CYP enzymes, are invaluable for dissecting the specific roles of different enzymes without the complexities of a whole organism. who.inttandfonline.com These systems have confirmed that CYP3A4 is the principal enzyme for artemether's conversion to DHA in humans, with contributions from other enzymes like CYP2B6. asm.orgtmda.go.tznih.gov In contrast, the metabolism of the parent compound, artemisinin, appears to be more reliant on CYP2B6. who.int

Table 2: Key Metabolic Enzymes for Artemether and Related Compounds in Different Systems

| Compound | System | Key Enzymes Involved | Reference |

| Artemether | Human Liver Microsomes | CYP3A4/5, CYP2B6 | tmda.go.tzuva.nlnih.gov |

| Artemether | Rat Liver Microsomes | CYP2A6, CYP2B6 | who.int |

| Artemisinin | Human Liver Microsomes | CYP2B6, CYP3A4, CYP2A6 | who.int |

| Dihydroartemisinin | Human | UGT1A9, UGT2B7 | nih.gov |

The use of α-Artemether-d3 in these comparative studies allows for precise quantification of metabolic rates and pathway elucidation across different species and in vitro models. This detailed understanding is essential for predicting the pharmacokinetic behavior of artemether in humans and for designing safe and effective therapeutic regimens.

Pharmacokinetic Investigations of Alpha Artemether in Preclinical Research Models

Characterization of Absorption, Distribution, and Elimination Kinetics in Non-Human Organisms

The study of a drug's journey through a biological system is fundamental to preclinical research. For alpha-Artemether, a key antimalarial compound, understanding its absorption, distribution, metabolism, and excretion (ADME) in non-human organisms provides the basis for predicting its behavior in humans.

Use of Alpha-Artemether-d3 for Quantifying Parent Drug and Metabolite Exposure in Preclinical Matrices

To accurately measure the concentration of alpha-Artemether and its primary active metabolite, dihydroartemisinin (B1670584) (DHA), in biological samples, a stable isotope-labeled internal standard, this compound, is often employed. The use of a deuterated standard is crucial in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for precise quantification by differentiating the drug from its labeled counterpart, thus minimizing matrix effects and improving the accuracy of pharmacokinetic measurements in various preclinical matrices such as plasma and tissue homogenates.

In a typical preclinical study, plasma concentrations of artemether (B1667619) and DHA are quantified using a validated LC-MS/MS method. The calibration range for these analytes often falls between 0.5 and 200 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL for both compounds. The precision of these assays, represented by the percent coefficient of variation (%CV) for quality control samples, is generally maintained below 10%. asm.org The use of a deuterated internal standard, like lumefantrine-d9 (B1162702) for the co-administered drug lumefantrine, further ensures the reliability of the quantification by correcting for variations during sample processing and analysis. nih.govresearchgate.net

Tissue Distribution Studies Using Deuterated Tracers

Understanding where a drug distributes within the body is critical for assessing its efficacy and potential toxicity. Deuterated tracers, such as this compound, are invaluable tools in these tissue distribution studies. By administering the labeled compound to preclinical models, researchers can track its presence and concentration in various organs and tissues over time.

Studies in animal models, such as rats, have shown that artemisinin (B1665778) derivatives are extensively distributed throughout the body. maxwellsci.com Following administration, concentrations of the drug can be measured in the brain, intestines, spleen, liver, heart, lungs, skeletal muscles, and kidneys. maxwellsci.com For instance, radioactively-labeled DHA studies in rats revealed that brain concentrations could be two-fold higher than in plasma, with the highest concentrations found in the intestines and spleen. maxwellsci.com It was also noted that the concentration of artemether in the brain decayed at a slower rate than in the serum, a significant finding concerning the potential for neurotoxicity. maxwellsci.com

Biodistribution studies using advanced drug delivery systems, such as DiR-loaded nanospheres and nanorods in BALB/c mice, have provided further insights. acs.org These studies showed that at 30 minutes post-intravenous administration, the liver concentration of the drug was higher for nanospheres compared to nanorods, indicating that the formulation can significantly influence tissue distribution. acs.org

Excretion Pathways and Identification of Labeled Metabolites in Waste Products

Investigating the excretion pathways of a drug and identifying its metabolites are essential components of understanding its elimination from the body. The use of labeled compounds like this compound facilitates the tracking of the drug and its byproducts in waste products such as urine and bile.

Artemether undergoes extensive metabolism, primarily in the liver. nih.gov High-resolution mass spectrometry combined with online hydrogen/deuterium (B1214612) (H/D) exchange techniques has been instrumental in identifying numerous metabolites. nih.gov In rat liver microsomal incubates and urine, a multitude of phase I metabolites have been identified, including hydroxylated, dehydro, demethylated, and deoxy products. nih.gov These phase I metabolites can then undergo phase II glucuronidation processes. nih.gov In rat bile, several phase II metabolites have been discovered. nih.gov The main metabolic conversion of artemether is to its active form, dihydroartemisinin. nih.govwho.int

Studies in rats have quantified the recovery of radioactivity from bile after administration of labeled artemether. Within the first 3 to 5 hours post-dose, a significant percentage of the radiolabel is recovered in the bile. who.int The major metabolites found in bile include artenimol (dihydroartemisinin) and various glucuronidated forms of hydroxylated metabolites. who.int

Modeling and Simulation of Artemether Pharmacokinetics in Research Contexts

Pharmacokinetic modeling and simulation are powerful tools used to describe and predict the behavior of a drug in the body. These models integrate data from preclinical studies to provide a comprehensive understanding of the drug's ADME profile.

Application of Non-Compartmental and Compartmental Analysis to Preclinical Data

Both non-compartmental analysis (NCA) and compartmental analysis are used to evaluate preclinical pharmacokinetic data for artemether. asm.orgredalyc.org NCA is a model-independent method that calculates key pharmacokinetic parameters directly from the plasma concentration-time data. asm.org These parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure. asm.orgredalyc.org

Compartmental analysis, on the other hand, uses mathematical models to describe the body as a series of interconnected compartments. researchgate.net For artemether, a two-compartment model has been used to describe its distribution, characterized by rapid absorption and elimination through metabolism to dihydroartemisinin. researchgate.net Dihydroartemisinin concentrations are often adequately described by a one-compartment model. researchgate.net These models can be developed using software like WinNonlin or NONMEM. asm.orgresearchgate.net

Table 1: Example Pharmacokinetic Parameters of Artemether in Rabbits

| Parameter | Value | Unit |

| Cmax | 1427.6 | ng/mL |

| Tmax | 30.00 | min |

This interactive table is based on data from a study in male rabbits. ajol.info

Physiologically-Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Drug Data

Physiologically-based pharmacokinetic (PBPK) modeling represents a more sophisticated approach that incorporates physiological and biochemical data to simulate drug disposition. nih.govresearchgate.neteuropa.eu These models can be particularly useful for predicting pharmacokinetics across different species and in special populations, such as pediatrics. nih.govresearchgate.net

A PBPK model for artemether can be developed using its physicochemical, biopharmaceutical, and metabolic properties, along with known enzyme ontogeny and pediatric physiology. nih.govresearchgate.net Data from studies using deuterated drugs like this compound can be integrated into these models to enhance their predictive power. The model's performance is verified by comparing its simulations with observed clinical data. nih.govresearchgate.net

PBPK models have been successfully used to describe artemether exposure in various age groups and body weights. nih.govresearchgate.net These models can simulate concentration-time profiles and have been shown to capture observed clinical data reliably. nih.govresearchgate.net For instance, PBPK simulations have accurately predicted higher artemether exposure in younger infants with lower body weight, which is consistent with clinical observations. nih.gov

Molecular and Cellular Mechanism of Action Research of Alpha Artemether

Interaction with Cellular Targets and Biomolecules

The core of alpha-Artemether's activity lies in its unique chemical structure, specifically the endoperoxide bridge, which acts as the primary trigger for its cytotoxic effects.

Role of Endoperoxide Bridge Cleavage and Free Radical Generation in parasitic systems

The prevailing and most widely accepted mechanism of action for artemisinin (B1665778) and its derivatives, including alpha-Artemether, is initiated by the cleavage of the 1,2,4-trioxane (B1259687) endoperoxide bridge. This critical step is predominantly catalyzed by the presence of ferrous iron (Fe²⁺), which is found in high concentrations within the food vacuole of the Plasmodium parasite, a result of hemoglobin digestion. The interaction between the endoperoxide bridge and heme-iron leads to the generation of a cascade of highly reactive oxygen and carbon-centered radicals.

These free radicals are highly cytotoxic and non-specific in their targets, leading to widespread damage within the parasite. They are known to alkylate and damage a broad spectrum of essential biomolecules, including proteins and lipids, through covalent bond formation. This process of biomolecule alkylation disrupts their normal function, induces significant oxidative stress, and ultimately contributes to the death of the parasite. The promiscuous nature of this radical-based attack is a key factor in the potent and rapid parasiticidal activity of the artemisinin class of compounds.

Inhibition of Key Parasitic Enzymes or Transport Systems (e.g., PfATP6)

While the generation of free radicals represents a major component of alpha-Artemether's action, research has also identified more specific molecular targets. One of the most prominent and studied of these is the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), known as PfATP6. This enzyme is a crucial ion pump responsible for maintaining calcium homeostasis within the parasite, a process vital for numerous cellular functions, including protein folding and cell signaling.

Cellular Responses and Pathway Modulation in in vitro Systems

The impact of alpha-Artemether extends beyond direct molecular damage, triggering a range of cellular responses and modulating key signaling pathways. These effects have been observed not only in parasites but also in various in vitro research systems, including cancer cell lines.

Effects on Cellular Proliferation and Differentiation in Research Cell Lines

In addition to its antimalarial properties, alpha-Artemether has demonstrated significant cytostatic and cytotoxic effects in a variety of research cell lines, particularly those derived from human cancers. Numerous studies have documented its ability to inhibit cellular proliferation across different cancer types. For instance, research has shown that artemether (B1667619) can induce cell cycle arrest, often at the G0/G1 or G2/M checkpoints, thereby preventing cancer cells from dividing and proliferating.

Furthermore, in some cancer models, artemether has been observed to induce cellular differentiation, a process where malignant cells are coaxed into assuming the characteristics of more normal, non-proliferating cells. This anti-proliferative activity is a key area of investigation for the potential repurposing of artemisinin derivatives as anticancer agents.

Table 1: Effects of Artemether on Cellular Proliferation in Selected Research Cell Lines

| Cell Line | Cancer Type | Key Observed Effects on Proliferation and Differentiation |

| K562 | Leukemia | Inhibition of proliferation, induction of apoptosis |

| HT29 | Colon Cancer | Growth inhibition, cell cycle arrest |

| PANC-1 | Pancreatic Cancer | Inhibition of proliferation and cellular migration |

Modulation of Immunological Responses at the Cellular Level

Alpha-Artemether and its parent compounds have been shown to possess immunomodulatory properties, influencing the behavior of various immune cells at the cellular level. Research indicates that these compounds can affect the function of key players in the immune system, such as T-lymphocytes and macrophages.

Studies have reported that artemether can suppress the proliferation of T-cells and modulate the production of cytokines, which are signaling molecules that orchestrate the immune response. Specifically, it has been observed to decrease the secretion of pro-inflammatory cytokines in certain contexts, suggesting a potential anti-inflammatory role. This modulation of the immune response is an area of active research, exploring its implications for inflammatory and autoimmune conditions.

Impact on Gene Expression Profiles in Model Systems

The diverse cellular effects of alpha-Artemether are fundamentally driven by its ability to alter gene expression. The application of transcriptomic technologies, such as DNA microarrays, has revealed that exposure to artemether leads to significant changes in the expression profiles of a multitude of genes in both parasitic and mammalian model systems.

In cancer cell research, for example, artemether has been found to downregulate the expression of genes that are critical for cell proliferation and survival, such as those involved in cell cycle progression. Conversely, it can upregulate the expression of genes that promote programmed cell death (apoptosis), including members of the caspase family. For instance, a common finding is the downregulation of anti-apoptotic genes like Bcl-2 and the upregulation of pro-apoptotic genes, which collectively shift the cellular balance towards self-destruction. These alterations in gene expression provide a detailed molecular blueprint for the cellular responses elicited by the compound.

Advanced Biophysical and Biochemical Probes for Mechanistic Elucidation

The elucidation of alpha-Artemether's mechanism of action has been significantly advanced by the application of sophisticated biophysical and biochemical techniques. These methods provide detailed insights into the drug's direct interactions with its molecular targets and its broader impact on cellular pathways.

Spectroscopic Analysis of Drug-Target Interactions

Spectroscopic methods are crucial for characterizing the direct binding events between a drug and its biological targets. Various spectroscopic techniques have been employed to investigate the interaction of artemether with proteins and its primary target, heme.

Research utilizing UV-Vis spectroscopy, fluorescence spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and circular dichroism (CD) has shed light on the interaction between artemether and serum albumins, such as bovine serum albumin (BSA), which serves as a model for drug-carrier protein interactions. nih.gov Studies have shown that the binding of artemether to BSA causes changes in the protein's UV absorption and quenches its intrinsic fluorescence, indicating the formation of an artemether-BSA complex. nih.gov Analysis of thermodynamic parameters from these studies suggests that van der Waals forces are the primary drivers of this interaction. nih.gov Although binding to BSA results in slight conformational changes, the protein largely retains its secondary alpha-helical structure. nih.gov

Table 1: Spectroscopic and Thermodynamic Data for Artemether-BSA Interaction

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Binding Constant (K) | 2.63 x 10³ M⁻¹ (at 298K) | Fluorescence Spectroscopy | Indicates a strong binding interaction between artemether and BSA. nih.gov |

| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | Suggests a 1:1 binding stoichiometry. nih.gov |

| Enthalpy Change (ΔH°) | Negative | Thermodynamic Analysis | Indicates the binding process is exothermic. nih.gov |

| Entropy Change (ΔS°) | Negative | Thermodynamic Analysis | Suggests a decrease in randomness upon binding. nih.gov |

| Gibbs Free Energy (ΔG°) | Negative | Thermodynamic Analysis | Confirms the spontaneity of the binding process. nih.gov |

| Primary Interaction Forces | Van der Waals forces | Molecular Docking & Spectroscopy | Characterizes the nature of the non-covalent bond. nih.gov |

This table summarizes key findings from spectroscopic and thermodynamic analyses of the interaction between artemether and bovine serum albumin (BSA), a model carrier protein.

Resonance Raman spectroscopy, combined with two-dimensional correlation analysis, has been instrumental in providing a detailed view of the molecular interactions between artemisinin derivatives and β-hematin, a synthetic form of hemozoin and a key target in the malaria parasite. acs.org These studies reveal that the drug induces structural distortions in the porphyrin structure of the target molecule. acs.org Such detailed spectral analysis helps to understand how the drug interacts with and ultimately disrupts the detoxification of heme within the parasite. acs.org

Proteomic and Metabolomic Approaches to Identify Downstream Effects

Proteomic and metabolomic ("omics") approaches offer a system-wide view of the cellular response to drug treatment, identifying the downstream consequences of the initial drug-target interaction. These techniques are vital for building a comprehensive picture of alpha-Artemether's mechanism of action beyond its primary effects.

Proteomics, the large-scale study of proteins, has been used to identify cellular proteins that are affected by artemisinin and its derivatives. nih.gov For instance, studies on artesunate (B1665782), a related artemisinin derivative, have identified a wide range of protein interactions in human cells. nih.gov These include proteins involved in glucose metabolism, gene expression, ribosomal regulation, and cellular structure. nih.gov Such interactions may explain the broader biological effects of these compounds. Chemical proteomics methods, involving techniques like pull-down experiments, have been used to confirm primary targets of antimalarial compounds. nih.gov

Metabolomics complements proteomics by analyzing the global profile of metabolites in a biological system. For artemisinin-resistant strains of Plasmodium falciparum, integrated analyses combining transcriptomics, proteomics, and metabolomics have pointed towards the mitochondrion as a key player in the resistance mechanism. dtic.mil These multi-omics approaches can reveal shifts in metabolic pathways, such as pyrimidine (B1678525) biosynthesis and the mitochondrial electron transport chain, that are impacted by the drug. dtic.milnih.gov By identifying these broader cellular perturbations, researchers can uncover new vulnerabilities and potential secondary drug targets. dtic.mil

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| alpha-Artemether |

| alpha-Artemether-d3 |

| Artemether |

| Artemisinin |

| Artesunate |

| β-hematin |

| Dihydroartemisinin (B1670584) |

| Heme |

Advanced Research Applications of Deuterated Artemether Compounds

Alpha-Artemether-d3 as a Tracer in Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, benefits significantly from the use of stable isotope tracers like this compound. These tracers enable researchers to follow the metabolic fate of compounds, providing a dynamic view of metabolic pathways. bitesizebio.comnih.gov

A primary challenge in metabolomics is distinguishing between compounds naturally present in a biological system (endogenous) and those introduced from external sources (exogenous), such as drugs or their metabolites. This compound, with its deuterium-labeled methoxy (B1213986) group, possesses a distinct mass from its unlabeled counterpart. This mass difference allows for clear identification and quantification using mass spectrometry-based techniques. caymanchem.com

When introduced into a biological system, this compound and its subsequent metabolites can be selectively tracked, even in the presence of endogenous compounds with similar chemical structures. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of artemether (B1667619) without interference from the biological matrix. The use of stable isotopically labeled internal standards is a well-documented method for increasing the precision and accuracy of such analyses. researchgate.net

Tracer-based metabolomics with compounds like this compound allows for the quantitative analysis of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov By measuring the rate at which the labeled artemether is converted into its primary active metabolite, dihydroartemisinin (B1670584) (DHA), and subsequent metabolites, researchers can gain insights into the kinetics of these biotransformation processes. wikipedia.orgwho.int

This quantitative data is essential for building accurate pharmacokinetic models. For instance, studies have shown that repeated administration of artemether can lead to a decrease in its plasma concentrations, suggesting an induction of the enzymes responsible for its metabolism. fda.govtmda.go.tz By using this compound, researchers can precisely quantify this change in metabolic rate, providing a clearer understanding of the auto-induction phenomenon.

Tracing Endogenous versus Exogenous Compounds in Complex Biological Mixtures

Use in Research on Drug-Drug Interactions at a Mechanistic Level

This compound is an invaluable tool for elucidating the mechanisms of drug-drug interactions (DDIs). Many DDIs occur at the level of metabolic enzymes, and the ability to accurately quantify changes in drug metabolism is key to understanding these interactions.

Artemether is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. wikipedia.orgspringermedizin.de Co-administration of other drugs that are also substrates, inducers, or inhibitors of these enzymes can lead to significant DDIs. For example, drugs like nevirapine (B1678648) and efavirenz, which induce CYP3A4, have been shown to decrease plasma levels of artemether. tmda.go.tziddo.org Conversely, inhibitors of CYP3A4 could potentially increase artemether concentrations. wikipedia.org

By using this compound as an internal standard in in vitro and in vivo studies, researchers can precisely measure the impact of co-administered agents on artemether's metabolic clearance. This allows for a detailed characterization of the inductive or inhibitory potential of new chemical entities on artemether's metabolic pathways.

Table 1: Effect of Co-administered Drugs on Artemether Metabolism

| Co-administered Drug | Effect on Artemether Plasma Levels | Interacting Enzyme System |

|---|---|---|

| Lopinavir/Ritonavir | Lower | Not specified |

| Efavirenz | Decreased | CYP3A4/5 |

| Nevirapine | Decreased | CYP3A4/5 |

This table is generated based on available data and may not be exhaustive. wikipedia.orgfda.govtmda.go.tz

For instance, a co-culture of hepatocytes and another cell type could be used to investigate the bidirectional metabolic interactions between artemether and another drug. This compound would enable the precise quantification of artemether and its metabolites, while a corresponding stable isotope-labeled version of the co-administered drug would allow for the simultaneous tracking of its metabolism. This approach provides a powerful platform for dissecting complex, bidirectional DDIs at a mechanistic level before moving to more complex in vivo models.

Investigating Enzymatic Induction or Inhibition of Artemether Metabolism by Co-administered Research Agents

Research into Drug Impurity Profiling and Quality Control Standards

Ensuring the purity and quality of pharmaceutical products is paramount. This compound plays a crucial role in the development of robust analytical methods for impurity profiling and quality control of artemether. synzeal.comaxios-research.com

The characterization of impurities, including process-related impurities and degradation products, is a critical aspect of drug development and manufacturing. nih.gov Highly characterized reference standards, including stable isotope-labeled compounds like this compound, are essential for the accurate identification and quantification of these impurities. synzeal.comaxios-research.com

In quality control laboratories, analytical methods such as high-performance liquid chromatography (HPLC) are used to assess the identity, purity, and strength of drug substances and products. pharmadekho.com this compound is used as an internal standard in these methods to ensure the accuracy and reliability of the results. caymanchem.com Its use helps to compensate for variations in sample preparation and instrument response, leading to more precise and reproducible measurements. The availability of well-characterized reference standards is a key requirement for regulatory compliance in pharmaceutical manufacturing. synzeal.comaxios-research.com

Table 2: Chemical Compound Information

| Compound Name |

|---|

| This compound |

| Artemether |

| Dihydroartemisinin (DHA) |

| Lopinavir |

| Ritonavir |

| Efavirenz |

| Nevirapine |

| Ketoconazole |

| Lumefantrine |

| Praziquantel |

| Primaquine |

| Chloroquine |

| Artenimol |

| Artesunate (B1665782) |

| Arteether |

| Mefloquine |

| Amodiaquine |

| Sulfadoxine |

| Pyrimethamine |

| Desbutyl-lumefantrine |

| Quinine |

| Atovaquone |

| Halofantrine |

| Nifurtimox |

| Eflornithine |

| Melarsoprol |

| Paromomycin |

| Pentamidine |

| Pyronaridine |

| Benflumetol |

| Clofazimine |

| Fenofibrate |

| Cannabidiol |

| Adenosine |

| Metformin |

| Chojaponilactone B |

| Lactoferrin |

| Silodosin |

| Moxifloxacin |

| Bezafibrate |

| Etomoxir |

| Pyrimethamine |

| 2-deoxy glucose |

| Sodium fluoroacetate |

| Succinic acid |

| Protoporphyrin IX |

| Hemin |

| Glutamine |

| Ceruloplasmin |

| Ascorbate |

Synthesis and Application of Deuterated Impurities for Analytical Standards

The synthesis and application of deuterated impurities, such as α-Artemether-d3, are crucial for the quality control and analytical monitoring of artemether-based pharmaceuticals. google.com These isotopically labeled compounds serve as indispensable internal standards for chromatographic and mass spectrometric analyses. caymanchem.comresearchgate.net The use of a deuterated standard, like α-Artemether-d3, is preferred in quantitative assays because it shares very similar chemical and physical properties with the non-labeled analyte (artemether) but is distinguishable by its mass. This allows for precise quantification by correcting for variations during sample preparation and analysis. researchgate.net

α-Artemether-d3 is a labeled derivative of artemisinin (B1665778) and is specifically the deuterated form of α-Artemether. pharmaffiliates.compharmaffiliates.com It is synthesized to have a high isotopic purity, often exceeding 99% for the d3 form, ensuring minimal interference from other isotopic species. lgcstandards.com This high purity is essential for its role as a reference standard in analytical method development, method validation, and routine quality control of artemether drug products. axios-research.comaquigenbio.com The availability of well-characterized deuterated impurities facilitates the accurate identification and quantification of potential impurities in the active pharmaceutical ingredient (API). google.com

Table 1: Properties of α-Artemether-d3

| Property | Value | Source |

| Chemical Name | (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-10-methoxy-d3-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | pharmaffiliates.com |

| Molecular Formula | C16H23D3O5 | lgcstandards.comaxios-research.com |

| Molecular Weight | 301.39 g/mol | pharmaffiliates.comlgcstandards.com |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | caymanchem.comlgcstandards.com |

| Appearance | Off-White to Pale Yellow Solid | pharmaffiliates.com |

| Application | Internal standard for quantification of artemether by GC- or LC-MS | caymanchem.com |

Isotope Ratio Mass Spectrometry for Source and Authenticity Verification in Research Samples

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a sample, which can be instrumental in verifying the source and authenticity of pharmaceutical compounds like artemether. researchgate.netresearchgate.netnih.gov The precise ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁸O/¹⁶O) in a drug substance and its excipients can serve as a unique fingerprint, reflecting the geographical origin of the raw materials and the specific manufacturing processes employed. researchgate.netnih.gov

Recent studies have explored the utility of IRMS in distinguishing between genuine and falsified antimalarial drugs, including those containing artemether. researchgate.netnih.gov Falsified medicines pose a significant threat to public health, and IRMS offers a sophisticated method for their detection. lshtm.ac.uk Research has shown that falsified antimalarials often exhibit different carbon isotope (δ¹³C) values compared to their genuine counterparts. researchgate.netnih.gov For instance, a higher δ¹³C value in a suspect artemether-containing tablet might suggest the use of C4 plants (like maize) as a source for excipients, a characteristic that was found to be more common in falsified products. researchgate.netnih.gov

By analyzing the stable isotope ratios of carbon, nitrogen, and oxygen, researchers can create a multi-isotopic profile for a given drug sample. researchgate.netresearchgate.net This profile can then be compared against a database of authentic samples to identify anomalies that may indicate a counterfeit product. researchgate.net The combination of IRMS with other analytical techniques provides a robust approach for forensic investigation and can help regulatory authorities trace the origin of falsified medicines. researchgate.netnih.gov

Table 2: Application of IRMS in Antimalarial Drug Authentication

| Analyte/Matrix | Key Findings | Implication | Source |

| Artemether-lumefantrine tablets | Falsified samples showed different carbon isotope ratios (δ¹³C) compared to genuine products. | IRMS can help differentiate between genuine and counterfeit drugs. | researchgate.netnih.gov |

| Excipients (e.g., starch) | Isotopic analysis of starch can suggest the geographical origin of plant-based materials. | Provides clues about the source of raw materials used in falsified medicines. | researchgate.net |

| Bulk drug substance | The isotopic signature is influenced by both raw materials and the synthetic route. | A unique isotopic fingerprint can be established for authentic drugs. | researchgate.net |

Development of Novel in vitro Assay Systems and Preclinical Models

The development of advanced in vitro assays and preclinical models is essential for evaluating the efficacy and mechanism of action of new antimalarial compounds, including deuterated artemether derivatives. nih.gov In vitro systems allow for the controlled study of a drug's activity against different stages of the Plasmodium parasite. For instance, studies have utilized in vitro cultures of Plasmodium falciparum to determine the inhibitory concentrations (IC50) of artemether and its derivatives. caymanchem.com

Preclinical models, particularly in mice, are crucial for assessing the in vivo efficacy and pharmacokinetic properties of these compounds before they can be considered for human trials. nih.govnih.gov Rodent models of malaria, such as those using Plasmodium berghei, are well-established for mimicking human malaria infection and are used to evaluate the ability of new drugs to reduce parasitemia. caymanchem.comnih.gov

Recent advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have improved the sensitivity and selectivity of measuring drug concentrations in biological samples from these models. researchgate.net This allows for a more accurate correlation between drug exposure and therapeutic effect. Furthermore, the development of nanoparticle-based drug delivery systems for artemisinin derivatives is being explored in preclinical models to enhance their bioavailability and efficacy. nih.gov

The use of molecular techniques, including deep sequencing and RT-PCR, in conjunction with preclinical models, provides a deeper understanding of the parasite's response to treatment at a genetic level. nih.gov These methods can detect low levels of parasitemia that are missed by traditional microscopy, offering a more precise measure of treatment efficacy. nih.gov

Table 3: Examples of In Vitro and Preclinical Models for Artemether Research

| Model System | Purpose | Key Measurement | Source |

| In vitro P. falciparum culture | Determine antimalarial activity | IC50 values | caymanchem.com |

| P. berghei-infected mouse model | Evaluate in vivo efficacy | Parasitemia reduction, survival rate | caymanchem.comnih.gov |

| Humanized mouse model | Assess efficacy against human malaria parasites | Parasite clearance | nih.gov |

| Raman Spectroscopy | Analyze drug-target interactions | Spectral changes upon binding | acs.org |

Future Directions in Alpha Artemether D3 Research

Integration of Deuterated Analogues in Systems Pharmacology and Multi-Omics Research

The era of systems pharmacology and multi-omics—encompassing genomics, proteomics, and metabolomics—demands tools that can provide a holistic view of a drug's interaction with a biological system. Deuterated analogues such as alpha-Artemether-d3 are exceptionally well-suited for this purpose. The integration of these compounds offers a refined method for dissecting the complex interplay between a drug, its metabolites, and the host's biological networks.

By employing this compound alongside its non-deuterated parent compound, researchers can conduct comparative metabolomic studies. This approach allows for the precise tracking and quantification of metabolic pathways, helping to distinguish drug-derived metabolites from the endogenous metabolome. Untargeted metabolomics, powered by deuterium (B1214612) isotope labeling, provides a new lens for the rapid and accurate analysis of diverse biological samples.

Furthermore, stable isotope-labeled compounds are invaluable in toxicogenomics, a field that links gene changes to the formation of reactive metabolites potentially responsible for toxicities. acs.org Using this compound can help simplify the interpretation of the large and complex datasets generated in these studies. acs.org By tracing the metabolic fate of the deuterated compound, it becomes possible to correlate specific metabolic transformations with changes in gene and protein expression, thereby elucidating off-target effects and mechanisms of toxicity. This is a critical, yet relatively unexplored, area of research that holds significant promise. acs.org

Novel Applications in Isotope Tracing for Unraveling Complex Biological Pathways

Isotope tracing is a powerful scientific method that uses isotopically labeled molecules to study their journey and transformation within a biological system. Deuterium-labeled compounds like this compound serve as ideal tracers because the deuterium atom acts as a stable, non-radioactive flag. This allows researchers to meticulously follow the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites.

The future application of this compound in isotope tracing is set to move beyond standard pharmacokinetic profiling. Its use can facilitate the discovery of novel metabolites and the precise determination of their structures. By applying deuterium-enriched tracers to biological systems, scientists can investigate metabolic pathways, their underlying mechanisms, and kinetic parameters in unprecedented detail.

A significant area of application lies in the study of drug-drug interactions. By using this compound, it is possible to observe how co-administered drugs influence the metabolic pathways of artemether (B1667619). This knowledge is vital for predicting and avoiding adverse interactions, thereby ensuring the safety and efficacy of combination therapies. The ability to trace the molecule's path allows for a clear demarcation between the drug and its metabolites versus other compounds in complex biological matrices, ensuring accurate quantification and pathway analysis.

Advancements in Analytical Technologies for Enhanced Sensitivity and Throughput in Deuterated Compound Analysis

The utility of deuterated compounds like this compound is intrinsically linked to the analytical technologies available for their detection and quantification. The analysis of artemisinin (B1665778) derivatives has historically been challenging due to their lack of a UV or fluorescent chromophore and their instability in certain biological samples, particularly those containing products of hemolysis. nih.govresearchgate.netresearchgate.net

The combination of stable isotope-labeling with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has revolutionized the analysis of these compounds. acs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most accurate, sensitive, and reliable method for determining artemether and its metabolites in biological fluids. researchgate.net The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in these assays. researchgate.netresearchgate.net It compensates for variations in sample preparation and matrix effects, which are common issues in bioanalysis. researchgate.netresearchgate.net

Research has demonstrated that the use of deuterated internal standards was critical in identifying the degradation of artemether in plasma samples from malaria patients, a problem caused by ferrous iron from hemoglobin. nih.govescholarship.org This discovery led to the development of improved sample stabilization techniques, such as the addition of hydrogen peroxide (H2O2) to oxidize Fe2+ to Fe3+, thus protecting the drug's peroxide bridge. nih.govescholarship.org These advancements have enabled the development of highly sensitive assays with a lower limit of quantification (LLOQ) as low as 0.5 ng/ml from a small 50 µl plasma sample, facilitating more precise clinical studies. nih.govescholarship.org Future advancements will likely focus on further increasing throughput, possibly through automated solid-phase extraction in 96-well plate formats, and enhancing sensitivity for micro-sampling applications. researchgate.net

| Analytical Technique | Application in Deuterated Compound Analysis | Key Advantages |

| LC-MS/MS | Quantitative analysis of artemether and its metabolites in biological fluids. researchgate.net | High sensitivity, specificity, and reliability; considered the most accurate method. researchgate.net |

| NMR Spectroscopy | Structural determination and purity analysis of compounds. nih.govspringermedizin.de | Provides detailed molecular structure information; used to confirm identity. nih.govspringermedizin.de |

| HPLC with various detectors | Separation and quantification of artemether. ajpaonline.com | Versatile, but can lack sensitivity for artemether without MS detection. researchgate.net |

| IR Spectroscopy | Identification of functional groups present in the molecular structure. nih.govspringermedizin.de | Confirms the presence of specific chemical bonds and functional groups. nih.govspringermedizin.de |

Expanding the Scope of Mechanistic Studies Beyond Traditional Antimalarial Research Contexts

While artemisinin and its derivatives are renowned as first-line antimalarial treatments, a growing body of evidence reveals their significant therapeutic potential in other diseases. researchgate.netnih.gov Recent research has demonstrated that compounds like artemether possess potent anticancer, antiviral, anti-inflammatory, and immunomodulatory properties. researchgate.netnih.gov The future of this compound research lies in its application as a critical tool to elucidate the mechanisms underpinning these non-malarial effects.

In oncology, artemisinins are being investigated for their potent antitumor activity. researchgate.net In immunology, they have been shown to induce immunosuppression by inhibiting the activation of pathogenic T cells and suppressing B cell antibody production. nih.gov These effects are mediated through the modulation of key signaling pathways, including NF-κB, JAK/STAT, and PI3K/AKT/mTOR. nih.gov Additionally, some studies have explored the potential of artemether in treating viral infections, including those caused by SARS-CoV-2. nih.gov

Q & A

Q. How can researchers reconcile discrepancies in this compound’s bioavailability between rodent and primate models?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in intestinal permeability and first-pass metabolism. Validate with portal vein sampling in primates to directly measure hepatic extraction ratios. Cross-species proteomics of drug transporters (e.g., P-gp, BCRP) clarifies mechanistic divergences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.